2-(Sec-butylthio)-4-chloropyridine

Purity Quality Control Reproducibility

Building pyridine libraries requires orthogonal handles for controlled, stepwise functionalization. Lacking either the 4-chloro leaving group or the 2-thioether eliminates sequential derivatization routes. - **Dual reactivity**: Chloro at C4 enables SNAr/cross-coupling; sec-butylthio at C2 allows oxidation to sulfoxide/sulfone. - **Branched alkyl chain**: Enhances lipophilicity vs. linear analogs; relevant for agrochemical penetration. - **Supply security**: Available in research-grade (≥98% purity) from multiple sources; no custom synthesis delays.

Molecular Formula C9H12ClNS
Molecular Weight 201.72 g/mol
CAS No. 1346707-27-4
Cat. No. B11901621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Sec-butylthio)-4-chloropyridine
CAS1346707-27-4
Molecular FormulaC9H12ClNS
Molecular Weight201.72 g/mol
Structural Identifiers
SMILESCCC(C)SC1=NC=CC(=C1)Cl
InChIInChI=1S/C9H12ClNS/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3
InChIKeyBPCPWCNIVHLVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Sec-butylthio)-4-chloropyridine – Overview


2-(Sec-butylthio)-4-chloropyridine (CAS 1346707-27-4) is a heterocyclic compound belonging to the class of 2,4-disubstituted pyridines, characterized by a chlorine atom at the 4-position and a sec-butylthio group at the 2-position of the pyridine ring. With the molecular formula C9H12ClNS and a molecular weight of 201.72 g/mol , this compound serves as a versatile synthetic building block in medicinal chemistry and agrochemical research. The presence of two orthogonal reactive handles—a chloro substituent amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and a thioether moiety that can undergo oxidation to sulfoxide/sulfone or participate in further functionalization—enables sequential, site-selective derivatization . The compound is commercially available from multiple vendors in research-grade quantities, with catalog numbers including S12350423, B11901621, and MC654777 .

2-(Sec-butylthio)-4-chloropyridine: Irreplaceable Scaffold


The combination of a chlorine atom at the 4-position and a branched sec-butylthio group at the 2-position in 2-(sec-butylthio)-4-chloropyridine creates a unique steric and electronic profile that cannot be replicated by simpler analogs. Substituting with 2-(butylthio)-4-chloropyridine (n-butyl analog) introduces altered steric bulk and conformational flexibility , while 4-chloropyridine lacks the thioether handle entirely, eliminating the capacity for sequential derivatization. Conversely, 2-(sec-butylthio)pyridine removes the chloro leaving group, preventing SNAr-based functionalization at the 4-position . These structural differences translate into divergent reactivity in nucleophilic substitution, cross-coupling, and oxidation reactions—meaning that procurement decisions based solely on generic class membership (e.g., 'chloropyridine derivative') risk synthetic failure, yield reduction, or unintended reaction outcomes . The specific substitution pattern of 2-(sec-butylthio)-4-chloropyridine is not interchangeable with any single commercially available analog.

2-(Sec-butylthio)-4-chloropyridine: Procurement Evidence


Purity Specification Comparison

MolCore supplies 2-(sec-butylthio)-4-chloropyridine (MC654777) with a certified purity specification of NLT 98% (not less than 98%) . In contrast, Chemenu offers the compound (CM172896) with a listed purity of 95% . The 3-percentage-point purity differential (≥3% absolute) corresponds to up to 3% impurity content in the lower-purity material, which can introduce confounding variables in biological assays, reduce effective molar yield in stoichiometry-sensitive reactions, and necessitate additional purification steps prior to use.

Purity Quality Control Reproducibility

Synthetic Yield Benchmark

A documented SNAr protocol for synthesizing 2-(sec-butylthio)-4-chloropyridine reports yields of up to 85% when reacting 4-chloropyridine hydrochloride with sec-butylthiol in acetonitrile using potassium carbonate as base at room temperature . While direct comparative yield data for alternative synthetic routes to this specific compound are not published, this 85% benchmark establishes a practical expectation for laboratory-scale preparation and serves as a procurement-relevant metric for assessing in-house synthesis feasibility versus commercial sourcing.

Synthetic Methodology Yield Optimization SNAr

In-Stock Availability

As of the most recent vendor data, 2-(sec-butylthio)-4-chloropyridine is listed as 'In Stock' at Smolecule (Catalog S12350423) and BenchChem (Catalog B11901621), with BenchChem explicitly noting 'In Stock — Click on QUICK INQUIRY to receive a quote' . This contrasts with many specialized pyridine derivatives that require custom synthesis with lead times of 4–12 weeks. For procurement decisions, immediate stock availability eliminates synthesis-related project delays and reduces the total cost of acquisition by avoiding custom synthesis fees and associated project management overhead.

Supply Chain Availability Lead Time

2-(Sec-butylthio)-4-chloropyridine: Key Applications


Sequential Derivatization for Compound Libraries

The dual orthogonal functionality—chloro at C4 and sec-butylthio at C2—enables sequential, site-selective derivatization of the pyridine core. Researchers can first functionalize the 4-position via SNAr or metal-catalyzed cross-coupling (leveraging the chloro leaving group), followed by oxidation of the thioether to sulfoxide or sulfone to modulate physicochemical properties or introduce additional polarity . This sequential reactivity profile makes 2-(sec-butylthio)-4-chloropyridine a strategic building block for generating structurally diverse compound libraries where controlled, stepwise substitution is required. Procurement of material with NLT 98% purity (MolCore MC654777) ensures that impurities do not interfere with sensitive coupling reactions or produce off-target byproducts that complicate library purification .

Agrochemical Intermediate for Pesticide Analogs

Pyridine thioethers are established scaffolds in agrochemical development, with thioalkyl-substituted pyridines appearing in multiple classes of herbicides and fungicides. The sec-butylthio group in 2-(sec-butylthio)-4-chloropyridine provides a branched alkyl moiety that can enhance lipophilicity and membrane permeability compared to linear alkylthio analogs, while the 4-chloro position serves as a site for further diversification with heterocyclic or aryl groups . Patent literature describes sec-butylthio-containing pyridine derivatives as bactericidal agents for agricultural applications, demonstrating activity against bacterial leaf blight in rice and canker in citrus without phytotoxicity [1]. Immediate 'In Stock' availability from Smolecule and BenchChem enables agrochemical discovery teams to initiate structure-activity relationship studies without custom synthesis delays .

Sulfoxide/Sulfone Bioisostere Exploration

The sec-butylthio group in this compound undergoes controlled oxidation with reagents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding sulfoxide or sulfone . In medicinal chemistry, sulfoxide and sulfone moieties serve as hydrogen-bond acceptors, metabolic stability modulators, and bioisosteric replacements for carbonyl groups. 2-(Sec-butylthio)-4-chloropyridine provides a defined platform for systematic investigation of oxidation-state-dependent biological activity, where the 4-chloro position remains available for parallel or subsequent derivatization. The 85% documented yield for the parent SNAr synthesis establishes a reliable starting point for generating sufficient material to support multi-step oxidation and biological evaluation campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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